molecular formula C20H24N2O4S B4421983 3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Cat. No. B4421983
M. Wt: 388.5 g/mol
InChI Key: GEMIRGDIKGEZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPB and has been used in several scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the inhibition of specific proteins that are involved in the regulation of cell growth and division. This compound targets the HSP90 protein, which is essential for the proper folding and stabilization of several other proteins that are involved in cancer cell growth. By inhibiting HSP90, EPPB can prevent the proper folding and stabilization of these proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, EPPB has been shown to inhibit the expression of several genes that are involved in cancer cell growth and division.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for HSP90. This compound targets HSP90 specifically, leading to fewer off-target effects. Additionally, EPPB has been shown to be effective in inhibiting the growth of several different types of cancer cells. However, one of the limitations of using this compound in lab experiments is its solubility. EPPB is relatively insoluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One potential area of research is the development of new cancer therapies that target HSP90 specifically. Additionally, further studies are needed to investigate the potential applications of EPPB in other fields, such as neurodegenerative diseases and autoimmune disorders. Finally, additional research is needed to investigate the potential side effects of this compound and to develop methods for improving its solubility in water.

Scientific Research Applications

3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been used in several scientific studies to investigate its potential applications. One of the primary areas of research has been in the field of cancer therapy. Studies have shown that EPPB can inhibit the growth of cancer cells by targeting specific proteins that are involved in the regulation of cell growth and division.

properties

IUPAC Name

3-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-8-6-7-16(15-18)20(23)21-17-9-11-19(12-10-17)27(24,25)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMIRGDIKGEZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.